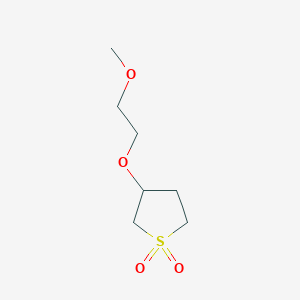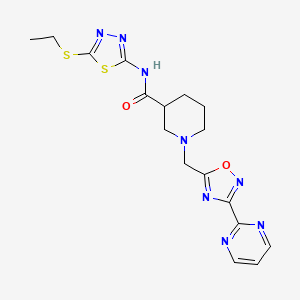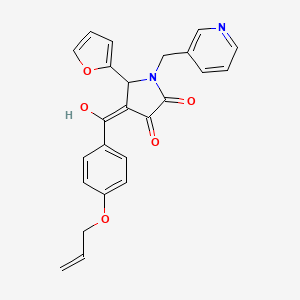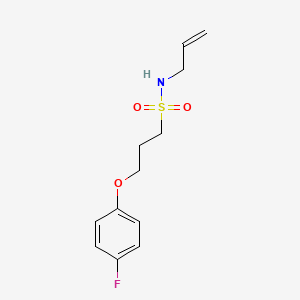
3-(2-Methoxyethoxy)thiolane 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxyethoxy)thiolane 1,1-dioxide is a chemical compound with the molecular formula C7H14O4S. It is a member of the thiolane family, characterized by a five-membered ring containing sulfur. This compound is notable for its unique structure, which includes a methoxyethoxy group attached to the thiolane ring, and the presence of two oxygen atoms bonded to the sulfur atom, forming a dioxide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethoxy)thiolane 1,1-dioxide typically involves the reaction of thiolane derivatives with methoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methoxyethoxy)thiolane 1,1-dioxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide group back to a sulfide.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted thiolane compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(2-Methoxyethoxy)thiolane 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which 3-(2-Methoxyethoxy)thiolane 1,1-dioxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The presence of the methoxyethoxy group and the dioxide functionality plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Hydroxyethoxy)thiolane 1,1-dioxide: Similar structure but with a hydroxy group instead of a methoxy group.
3-(2-Ethoxyethoxy)thiolane 1,1-dioxide: Similar structure but with an ethoxy group instead of a methoxy group.
3-(2-Methoxyethoxy)tetrahydrothiophene 1,1-dioxide: Similar structure but with a tetrahydrothiophene ring instead of a thiolane ring.
Uniqueness
3-(2-Methoxyethoxy)thiolane 1,1-dioxide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethoxy group enhances its solubility and reactivity, while the dioxide functionality provides stability and resistance to further oxidation.
Propiedades
IUPAC Name |
3-(2-methoxyethoxy)thiolane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4S/c1-10-3-4-11-7-2-5-12(8,9)6-7/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBTUSIGHLKOKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1CCS(=O)(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2577454.png)


![3-chloro-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2577460.png)


![2-[[4-(4-Methoxyphenyl)sulfonylphenoxy]methyl]oxirane](/img/structure/B2577463.png)
![5-[(2-Hydroxy-3-methoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2577464.png)
![2-(4-ethoxyphenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)acetamide](/img/structure/B2577467.png)


![6-(2,2-dimethoxyethyl)-4-(4-methoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2577473.png)

![6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2577475.png)
